prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimido-thiazine core. Its structure includes a thiophen-2-yl substituent at the 6-position, a methyl group at the 8-position, and a prop-2-enyl ester at the 7-position.
Properties
Molecular Formula |
C16H16N2O3S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-7-21-15(20)13-10(2)17-16-18(12(19)6-9-23-16)14(13)11-5-4-8-22-11/h3-5,8,14H,1,6-7,9H2,2H3 |
InChI Key |
BHVBNDGKICISCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CS3)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxaldehyde with appropriate amines and thiourea under controlled conditions to form the pyrimidine-thiazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The primary structural distinction between the target compound and analogs lies in the substituent at the 6-position. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations:
- Thiophene vs.
- Ester Reactivity : The prop-2-enyl ester may undergo hydrolysis or nucleophilic substitution more readily than ethyl or allyl esters due to steric and electronic factors .
- Conformational Effects : X-ray studies of related compounds (e.g., ) reveal puckered pyrimidine rings, which influence hydrogen bonding and crystal packing. Thiophene’s smaller size compared to substituted phenyl groups may alter ring puckering .
Physicochemical Properties
- Solubility : Thiophene’s lower polarity compared to methoxy-phenyl groups may reduce aqueous solubility but improve lipid membrane permeability .
- Thermal Stability : Crystallographic data () indicate that bulky substituents (e.g., trimethoxybenzylidene) increase melting points via improved intermolecular interactions.
Biological Activity
Prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The compound features a unique structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3S2 |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | DPCXIZSGNBCZHP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The formation of the pyrimidine core and introduction of the thiophene ring are critical steps in the synthetic route.
Biological Activity
Recent studies have highlighted various biological activities associated with prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl derivatives:
- Anti-inflammatory Activity : Research indicates that compounds within this class exhibit significant anti-inflammatory effects. For instance, studies using the carrageenan-induced paw edema model in rats have shown varying degrees of inhibition (ranging from 3.7% to 39.1%) depending on the specific derivative tested .
- Antimicrobial Properties : Some derivatives have demonstrated potent antimicrobial activity against a range of pathogens, suggesting their potential use in treating infections .
- Antioxidant Effects : The compound has been reported to possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
- Analgesic Effects : Certain derivatives have shown promise as analgesics in preclinical models, indicating their potential for pain management applications .
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells .
Case Studies
Several case studies have investigated the biological activity of prop-2-enyl 8-methyl derivatives:
Case Study 1: Anti-inflammatory Evaluation
In a study assessing anti-inflammatory effects, various derivatives were tested on rats subjected to carrageenan-induced edema. The results indicated that specific structural modifications enhanced anti-inflammatory activity significantly.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on different microbial strains revealed that certain derivatives exhibited substantial inhibitory effects, with minimum inhibitory concentrations (MICs) being determined for each strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
